molecular formula C16H13FN2O4 B12021300 (4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid CAS No. 765910-13-2

(4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid

Cat. No.: B12021300
CAS No.: 765910-13-2
M. Wt: 316.28 g/mol
InChI Key: IXKONPXKAKJQFQ-GIJQJNRQSA-N
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Description

(4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid is a synthetic organic compound with the molecular formula C16H13FN2O4 It is characterized by the presence of a fluorobenzoyl group, a carbohydrazonoyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form 2-fluorobenzoyl hydrazide. This intermediate is then reacted with 4-hydroxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and fluorobenzoyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbohydrazonoyl group may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid
  • (4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid
  • (4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenoxy)acetic acid

Uniqueness

(4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid is unique due to the presence of the 2-fluorobenzoyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

765910-13-2

Molecular Formula

C16H13FN2O4

Molecular Weight

316.28 g/mol

IUPAC Name

2-[4-[(E)-[(2-fluorobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H13FN2O4/c17-14-4-2-1-3-13(14)16(22)19-18-9-11-5-7-12(8-6-11)23-10-15(20)21/h1-9H,10H2,(H,19,22)(H,20,21)/b18-9+

InChI Key

IXKONPXKAKJQFQ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O)F

Origin of Product

United States

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